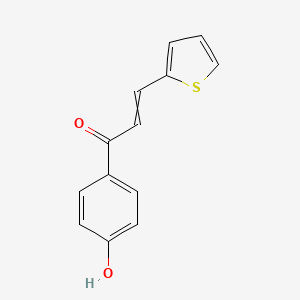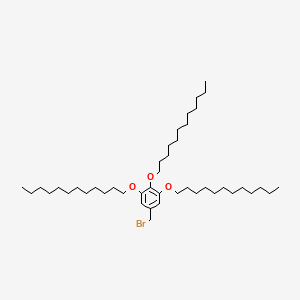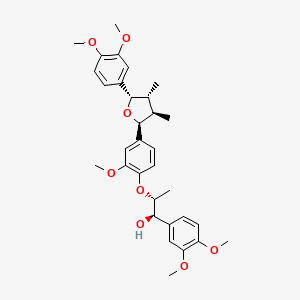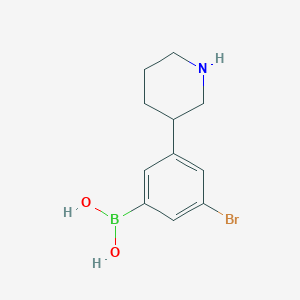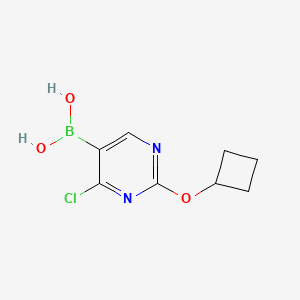
4-Chloroethamphetamine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. It is known by several synonyms, including 4-chloro-N-ethyl Amphetamine, p-Chloroethamphetamine, and para-Chloroethamphetamine. The compound has a molecular formula of C11H16ClN • HCl and a molecular weight of 234.2 g/mol . It is primarily used as an analytical reference standard in research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroethamphetamine (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-chloroamphetamine. The final step involves the ethylation of 4-chloroamphetamine to produce 4-Chloroethamphetamine, which is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for 4-Chloroethamphetamine (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This typically includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like sodium iodide (NaI) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroamphetamine.
Substitution: Formation of various halogenated amphetamines.
Wissenschaftliche Forschungsanwendungen
4-Chloroethamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of amphetamines on neurotransmitter systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used in forensic chemistry and toxicology for the identification and quantification of amphetamines.
Wirkmechanismus
The mechanism of action of 4-Chloroethamphetamine (hydrochloride) involves the release of monoamines such as serotonin, dopamine, and norepinephrine. The compound acts as a monoamine releaser, similar to other amphetamines, but with a higher neurotoxic potential. It is thought to exert its effects by increasing the release of these neurotransmitters from presynaptic neurons, leading to enhanced neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
para-Chloroamphetamine (4-CA): A substituted amphetamine with similar monoamine releasing properties but higher neurotoxicity.
4-Bromoamphetamine (4-BA): Similar structure but with a bromine atom instead of chlorine.
4-Fluoroamphetamine (4-FA): Similar structure but with a fluorine atom instead of chlorine.
4-Iodoamphetamine (4-IA): Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-Chloroethamphetamine (hydrochloride) is unique due to its specific substitution pattern and its ability to act as a monoamine releaser with a distinct neurotoxic profile. Unlike its analogs, it has been found to decrease serotonin levels significantly in animal studies, making it a valuable tool for studying the serotonergic system .
Eigenschaften
Molekularformel |
C11H17Cl2N |
|---|---|
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
InChI-Schlüssel |
JQNJAQHQQBNLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)CC1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



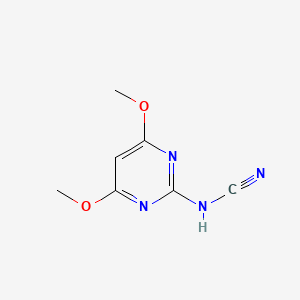
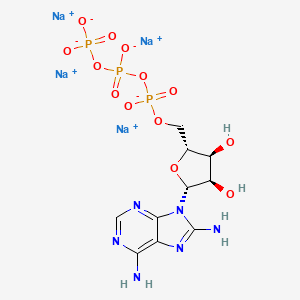
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

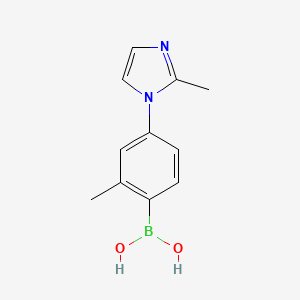
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
